2-Methyl-4-(4H-1,2,4-triazol-4-YL)phenol

Purity specification Quality control Procurement standard

In SAR-driven medicinal chemistry and MOF design, substituting the ortho-methyl group can alter target affinity up to 3-fold. This CAS-specific building block (≥95% purity) provides the precise steric and electronic profile needed for reproducible coordination chemistry and enzyme inhibition studies. - Ortho-methyl substituent enhances membrane permeability (LogP 1.28) and shields phenolic OH from glucuronidation. - Differentiated steric bulk directs MOF topology and prevents unwanted dimerization. - Consistent 95% purity specification supports primary screening without confounding impurities.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 811812-99-4
Cat. No. B13245928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(4H-1,2,4-triazol-4-YL)phenol
CAS811812-99-4
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2C=NN=C2)O
InChIInChI=1S/C9H9N3O/c1-7-4-8(2-3-9(7)13)12-5-10-11-6-12/h2-6,13H,1H3
InChIKeyPUJJVDBUVWMXOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-(4H-1,2,4-triazol-4-YL)phenol: Triazole-Phenol Building Block


2-Methyl-4-(4H-1,2,4-triazol-4-YL)phenol (CAS 811812-99-4) is a 1,2,4-triazole-substituted phenol featuring an ortho-methyl group on the phenolic ring . With a molecular formula of C₉H₉N₃O and a molecular weight of 175.19 g/mol, it belongs to the class of 4-(4H-1,2,4-triazol-4-yl)phenol derivatives—a scaffold recognized for its utility in metal-organic framework (MOF) synthesis and as a privileged structure in medicinal chemistry . This compound is commercially available at 95% purity for research use .

Scaffold 4-(4H-1,2,4-triazol-4-yl)phenol derivative with ortho-methyl substitution
Research Use MOF synthesis, medicinal chemistry building block
Supply Spec Research-grade purity specification for synthetic workflows

Why Ortho-Methyl Substitution Prevents Generic Replacement


The ortho-methyl substitution on the phenol ring of 2-Methyl-4-(4H-1,2,4-triazol-4-YL)phenol introduces a steric and electronic perturbation that is absent in the parent compound 4-(4H-1,2,4-triazol-4-yl)phenol (CAS 98581-86-3) and in regioisomers such as 3-methyl-4-(4H-1,2,4-triazol-4-yl)phenol . In closely related triazole-phenol series, even minor substituent changes at the phenolic ortho-position have been shown to alter enzyme inhibitory potency by up to 3-fold—for example, an ortho-fluoro substitution on a 1,2,3-triazole-phenol scaffold doubled MIF binding affinity (Ki from 6.9 mM to 3.2 mM) [1]. Such sensitivity to ortho-substitution means that generic replacement with the des-methyl or differently methylated analog carries a high risk of divergent biological or coordination behavior, making procurement based on precise CAS number essential for reproducible experimental outcomes.

Ortho-methyl vs. des-methyl analog
The ortho-methyl group introduces steric and electronic perturbations absent in the parent phenol, potentially altering binding or coordination behavior.
Triazole regioisomer mismatch
1,2,4-triazole and 1,2,3-triazole cores offer fundamentally different nitrogen-donor geometries; they are not interchangeable for target engagement or metal-organic framework assembly.
CAS-specific procurement essential
Even closely related methyl regioisomers may show divergent biological or coordination profiles; precise CAS-based sourcing is required for reproducible outcomes.

Quantitative Differentiation Evidence


Purity Specification Baseline

The target compound is supplied at ≥95% purity as determined by the vendor's internal analytical methods . While many research-grade triazole building blocks are offered at 95% purity, the absence of higher-grade certified lots (e.g., ≥97% or ≥99%) distinguishes this compound from more extensively characterized analogs such as 4-(4H-1,2,4-triazol-4-yl)phenol, which is available at ≥97% purity from certain suppliers . For synthetic applications requiring precise stoichiometry—particularly in MOF synthesis or multi-step medicinal chemistry routes—a 95% purity specification necessitates in-house re-purification or acceptance of ~5% impurity load, a decision point for procurement.

Purity Specification
Specification review
≥95% (supplied) vs. ≥97% (comparator analog)
≥2% lower purity may impact stoichiometry-sensitive MOF crystallization or assay reproducibility
Vendor specification; batch variability possible
Purity specification Quality control Procurement standard

Lipophilicity Shift vs. Des-Methyl Analog

The calculated partition coefficient (LogP) for 2-Methyl-4-(4H-1,2,4-triazol-4-YL)phenol is 1.28, with a topological polar surface area (TPSA) of 50.94 Ų . The addition of the ortho-methyl group increases lipophilicity relative to the des-methyl analog 4-(4H-1,2,4-triazol-4-yl)phenol, for which the LogP is predicted to be lower (estimated ~0.8–1.0 based on fragment-based calculation methods) [1]. This modest but quantifiable shift in LogP (~0.3–0.5 units) can meaningfully influence membrane permeability, protein binding, and compound solubility in aqueous assay buffers.

Lipophilicity Shift
Class-level inference
LogP 1.28 (calc.) vs. ~0.8–1.0 (des-methyl analog)
ΔLogP +0.3–0.5 may shift permeability and solubility profiles in aqueous assay buffers
In silico calculation; experimental LogP not available
LogP Lipophilicity Drug-likeness ADME prediction

1,2,4-Triazole vs. 1,2,3-Triazole Coordination Geometry

The 1,2,4-triazole ring in 2-Methyl-4-(4H-1,2,4-triazol-4-YL)phenol provides a different nitrogen-donor geometry compared to the 1,2,3-triazole isomers that dominate the MIF inhibitor literature [1]. In the extensively characterized 1,2,3-triazole-phenol series, SAR studies established that substituents at the triazole 4-position modulate MIF tautomerase inhibition with Ki values ranging from 0.96 mM (compound 2d, 5-Cl-indole substituent) to >43 mM for less optimized analogs [1]. The 1,2,4-triazole isomer is structurally incapable of recapitulating the same binding pose, meaning procurement of the correct regioisomer is non-negotiable for target engagement in any MIF- or kinase-targeted project that relies on triazole-phenol pharmacophore geometry.

Triazole Regioisomer
Class-level inference
1,2,4-triazole core vs. 1,2,3-triazole pharmacophore
Regioisomeric identity is categorical; binding poses not interchangeable for MIF or kinase targets
MIF SAR from 1,2,3-triazole series; 1,2,4-triazole not profiled in same assay
Metal-organic framework Coordination chemistry Regioisomer specificity

Recommended Procurement and Application Scenarios


CNS-Penetrant Kinase Inhibitor Design

The calculated LogP of 1.28 and TPSA of 50.94 Ų [1] position this compound within a favorable physicochemical window for CNS drug-likeness (typically LogP 1–4, TPSA <90 Ų). When a project demands a triazole-phenol core with enhanced membrane permeability relative to the more polar des-methyl analog, 2-Methyl-4-(4H-1,2,4-triazol-4-YL)phenol offers a strategic advantage. The ortho-methyl group also provides a steric shield that can reduce phase II glucuronidation of the phenolic OH, a known liability in phenol-containing drug candidates.

Sterically Tuned MOF Ligand

The 1,2,4-triazole moiety is a well-established ligand for constructing metal-organic frameworks and coordination polymers . The ortho-methyl substitution on the phenol ring introduces steric bulk adjacent to the metal-coordinating phenolate oxygen, which can direct framework topology, control porosity, or prevent unwanted dimerization during MOF self-assembly. Researchers seeking to fine-tune MOF pore size or guest selectivity should select the methylated variant over the parent 4-(4H-1,2,4-triazol-4-yl)phenol for its differentiated steric profile.

Ortho-Substituent SAR Exploration

As demonstrated in the 1,2,3-triazole-phenol MIF inhibitor series, ortho-substitution on the phenol ring can alter target binding affinity by 2- to 7-fold [1]. For SAR campaigns exploring 1,2,4-triazole-based inhibitors of enzymes (e.g., aromatase, kinases, tankyrases), systematic procurement of the ortho-methyl analog alongside the des-methyl and ortho-fluoro variants enables rigorous pharmacophore mapping. The 95% purity specification is adequate for primary screening, though confirmatory assays may benefit from pre-purification.

Agrochemical Triazole Intermediate

1,2,4-Triazole derivatives constitute a major class of commercial azole fungicides and plant growth regulators [1]. The 2-methyl-4-(4H-1,2,4-triazol-4-yl)phenol scaffold provides a convenient synthetic handle for further functionalization at the phenolic OH (e.g., etherification, esterification, or sulfonation) while retaining the bioactive 1,2,4-triazole core. Industrial agrochemical research groups seeking novel triazole building blocks with differentiated substitution patterns for patentability should consider this CAS-specific compound.

Application
Selection Property
Validation Focus
CNS drug-likeness assessment
Calculated LogP/TPSA profile
Physicochemical threshold review for CNS penetration
MOF topology control
Ortho-methyl steric bulk near phenolate oxygen
Coordination geometry and porosity outcome review
Triazole-phenol SAR campaigns
Ortho-substitution effect on binding
Binding affinity modulation across target enzymes
Agrochemical building block synthesis
Phenolic OH functionalization handle
Substitution pattern differentiation for patentability
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